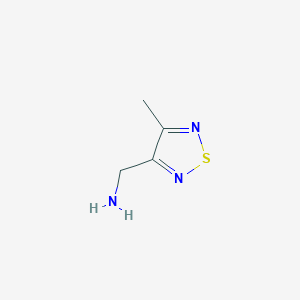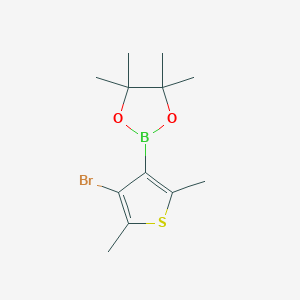
2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as BTD, is an organic compound that has been widely used in scientific research. It is a boron-containing molecule that has unique properties, making it a valuable tool in various fields of research.
Applications De Recherche Scientifique
Nanoparticle Synthesis : Fischer, Baier, and Mecking (2013) demonstrated the use of related borolane compounds in creating nanoparticles with enhanced brightness and fluorescence emission. These nanoparticles, made from heterodifunctional polyfluorene building blocks, showed potential for high quantum yields and tunable emission wavelengths, useful in areas like imaging and sensing (Fischer, Baier, & Mecking, 2013).
Polymer Synthesis : Liversedge et al. (2006) utilized palladium complexes in the Suzuki synthesis of polyalkylthiophenes, incorporating similar borolane derivatives. This approach offers a method for producing regioregular polyalkylthiophenes, significant in the development of conductive and semiconductive materials (Liversedge et al., 2006).
Material Science Applications : Das et al. (2015) synthesized pinacolylboronate-substituted stilbene derivatives, including those related to the query compound. These compounds have potential applications in creating new materials for technologies like liquid crystal displays (LCDs) and could be explored for their therapeutic potential in neurodegenerative diseases (Das et al., 2015).
Organometallic Chemistry : In the study of synthesis, crystal structure, and vibrational properties, Wu et al. (2021) highlighted the structural and spectroscopic analysis of boronate esters related to the query compound. Such compounds contribute to the understanding of molecular interactions and properties in organometallic chemistry (Wu et al., 2021).
Propriétés
IUPAC Name |
2-(4-bromo-2,5-dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BBrO2S/c1-7-9(10(14)8(2)17-7)13-15-11(3,4)12(5,6)16-13/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBHAGARJOBBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BBrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700045 | |
| Record name | 2-(4-Bromo-2,5-dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
942070-00-0 | |
| Record name | 2-(4-Bromo-2,5-dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



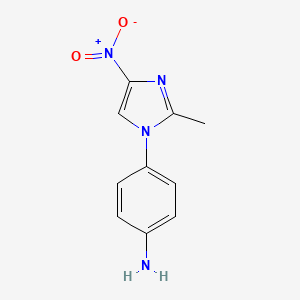
![1-phenyl-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine](/img/structure/B1661645.png)
![3-({[(2,5-dimethylphenyl)amino]carbonyl}amino)-N-(3-fluorobenzyl)-4-pyrrolidin-1-ylbenzamide](/img/structure/B1661647.png)
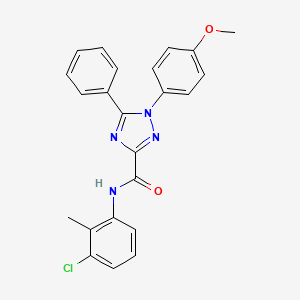
![1-{[1-(4-fluorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B1661651.png)
![1-{[1-(4-fluorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}azepane](/img/structure/B1661652.png)
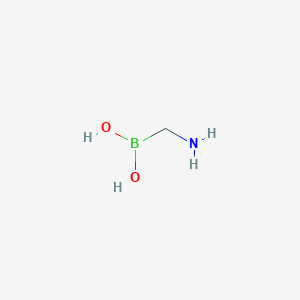
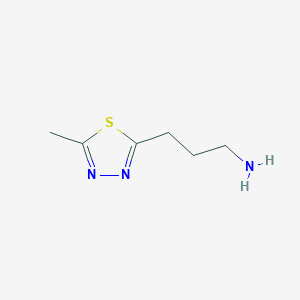
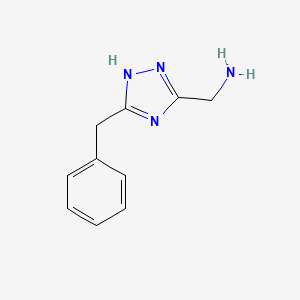
![Naphthalene, 1-[(6-bromohexyl)oxy]-](/img/structure/B1661658.png)
![Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine](/img/structure/B1661659.png)
